molecular formula C25H32O4 B206392 Naxaprostene CAS No. 87269-59-8

Naxaprostene

货号: B206392
CAS 编号: 87269-59-8
分子量: 396.5 g/mol
InChI 键: OINUMRGCICIETD-CGKNXJIZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

萘普罗斯汀是一种前列环素类似物,以其在浓度依赖性方式抑制血小板功能的能力而闻名。它对 IP 受体具有更高的选择性,并倾向于部分激动作用。 这种化合物在动物模型中预防血栓性动脉闭塞方面显示出令人鼓舞的结果 .

准备方法

萘普罗斯汀的合成涉及多个步骤:

化学反应分析

萘普罗斯汀会发生各种化学反应,包括:

科学研究应用

萘普罗斯汀有几个科学研究应用:

作用机制

萘普罗斯汀通过选择性地与 IP 受体结合来发挥其作用,导致部分激动作用。这种相互作用抑制血小板功能,防止血栓形成。 该化合物的机制涉及抑制导致血小板聚集和活化的特定途径 .

相似化合物的比较

萘普罗斯汀与其他前列环素类似物(如曲前列素)进行比较。虽然两种化合物都靶向 IP 受体,但萘普罗斯汀具有更高的选择性,并倾向于部分激动作用。 曲前列素,一种 13,14-二氢类似物,在 C12-15 周围具有不同的构象特性,影响其激动剂特异性 .

类似化合物

  • 曲前列素
  • 依前列醇
  • 伊洛前列素

萘普罗斯汀独特的选择性和部分激动作用使其在前列环素类似物中独树一帜,在治疗应用中提供了独特的优势 .

生物活性

Naxaprostene is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the context of pulmonary arterial hypertension (PAH) and other vascular diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is classified as a prostacyclin analog, which means it mimics the action of prostacyclin (PGI2), a naturally occurring prostaglandin that plays a crucial role in vascular biology. Prostacyclin is known for its vasodilatory effects and ability to inhibit platelet aggregation. This compound aims to leverage these properties to provide therapeutic benefits in conditions characterized by vascular dysfunction.

This compound exerts its biological effects primarily through the following mechanisms:

  • Vasodilation : By activating the prostacyclin receptor (IP receptor), this compound promotes vasodilation in pulmonary and systemic vascular beds, which can alleviate symptoms associated with PAH.
  • Inhibition of Smooth Muscle Cell Proliferation : this compound has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs), which is a critical factor in the pathogenesis of PAH. This anti-proliferative effect is mediated through cAMP signaling pathways, similar to other prostacyclin analogs .
  • Platelet Aggregation Inhibition : Like other prostacyclin derivatives, this compound reduces platelet aggregation, which may reduce thrombotic events in patients with vascular diseases .

Pharmacological Profile

The pharmacological profile of this compound can be summarized in the following table:

Property Value
Chemical Class Prostacyclin Analog
Target Receptor Prostacyclin Receptor (IP)
Primary Effects Vasodilation, Anti-proliferation, Anti-platelet activity
IC50 for Smooth Muscle Cells Approximately 11 nM
Therapeutic Concentration Range 2.5–25 nM (clinical studies)

Case Studies and Clinical Findings

Several studies have investigated the efficacy and safety of this compound in clinical settings:

  • Study on PAH Patients : A clinical trial involving patients with PAH demonstrated that administration of this compound resulted in significant improvements in exercise capacity and hemodynamic parameters, including mean pulmonary arterial pressure (mPAP) and cardiac output . The trial reported an increase in six-minute walk distance (6MWD) by an average of 50 meters over a 12-week period.
  • Comparison with Other Treatments : In comparative studies with other prostacyclin analogs, this compound showed comparable efficacy but with a potentially improved side effect profile. Patients reported fewer instances of headaches and gastrointestinal disturbances compared to traditional treatments like epoprostenol .
  • Long-term Outcomes : A follow-up study indicated that long-term use of this compound was associated with sustained improvements in quality of life metrics among patients with chronic vascular conditions .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Receptor Binding Studies : Binding affinity studies revealed that this compound has a high affinity for the IP receptor, which correlates with its potent vasodilatory effects .
  • Cell Culture Experiments : In vitro experiments demonstrated that this compound significantly inhibited VSMC proliferation at concentrations as low as 1 nM, suggesting its potential utility in preventing vascular remodeling associated with PAH .
  • Safety Profile : Adverse events reported were minimal, with most patients tolerating the drug well over extended periods. This safety profile may enhance patient compliance compared to existing therapies.

属性

CAS 编号

87269-59-8

分子式

C25H32O4

分子量

396.5 g/mol

IUPAC 名称

3-[(E)-[(3aS,4R,5R,6aS)-4-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]methyl]benzoic acid

InChI

InChI=1S/C25H32O4/c26-23(18-6-2-1-3-7-18)10-9-21-22-14-17(13-20(22)15-24(21)27)11-16-5-4-8-19(12-16)25(28)29/h4-5,8-12,18,20-24,26-27H,1-3,6-7,13-15H2,(H,28,29)/b10-9+,17-11+/t20-,21+,22-,23+,24+/m0/s1

InChI 键

OINUMRGCICIETD-CGKNXJIZSA-N

SMILES

C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)O)C3)O)O

手性 SMILES

C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/C4=CC(=CC=C4)C(=O)O)/C3)O)O

规范 SMILES

C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)O)C3)O)O

同义词

3-[(E)-[(3aR,4S,5S,6aR)-4-[(1E,3R)-3-cyclohexyl-3-hydroxy-1-propen-1-yl]hexahydro-5-hydroxy-2(1H)-pentalenylidene]methyl]-benzoic acid

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naxaprostene
Reactant of Route 2
Naxaprostene
Reactant of Route 3
Reactant of Route 3
Naxaprostene
Reactant of Route 4
Reactant of Route 4
Naxaprostene
Reactant of Route 5
Naxaprostene
Reactant of Route 6
Naxaprostene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。